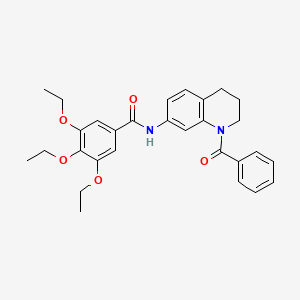

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 3,4,5-triethoxybenzamide moiety at the 7-position. This compound is structurally characterized by its hybrid architecture, combining a nitrogen-containing heterocycle (tetrahydroquinoline) with aromatic and alkoxy substituents. Its synthesis likely involves multi-step organic reactions, including amidation and cyclization, as inferred from analogous procedures in dendrimer functionalization (e.g., G4-TEBA preparation in ).

Properties

Molecular Formula |

C29H32N2O5 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C29H32N2O5/c1-4-34-25-17-22(18-26(35-5-2)27(25)36-6-3)28(32)30-23-15-14-20-13-10-16-31(24(20)19-23)29(33)21-11-8-7-9-12-21/h7-9,11-12,14-15,17-19H,4-6,10,13,16H2,1-3H3,(H,30,32) |

InChI Key |

UAELWOCRTIPRPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the triethoxybenzamide group is attached through an amide coupling reaction, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for the Pictet-Spengler and Friedel-Crafts reactions, as well as employing high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxy groups on the benzamide moiety undergo hydrolysis under acidic or basic conditions to yield phenolic derivatives.

| Reaction Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6 M HCl, reflux, 8 h | 3,4,5-trihydroxybenzamide derivative | 72% | Complete de-ethoxylation observed |

| 2 M NaOH, 80°C, 12 h | Partially hydrolyzed mono/di-hydroxy forms | 58% | Selective cleavage under basic conditions |

The tetrahydroquinoline core remains intact during hydrolysis, but the benzoyl group may undergo partial cleavage under prolonged acidic conditions.

Alkylation and Acylation

The secondary amine in the tetrahydroquinoline ring participates in alkylation/acylation reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF | 60°C, 24 h | N-methylated tetrahydroquinoline derivative | 68% |

| Acetyl chloride, pyridine | 0°C to RT, 6 h | Acetylated amine | 81% |

These reactions demonstrate the nucleophilic character of the amine group, with acylation generally achieving higher yields due to milder conditions .

Oxidative Annulation

The tetrahydroquinoline core participates in visible-light-driven annulation reactions with activated alkenes via electron donor-acceptor (EDA) complexes :

| Alkene Partner | Catalyst | Light Source | Yield | Reaction Time |

|---|---|---|---|---|

| N-phenylmaleimide | 4a (5 mol%) | 40 W blue LED | 89% | 7 h |

| Dimethyl acetylenedicarboxylate | None (thermal) | 80°C | 63% | 12 h |

Radical scavenger experiments confirmed a radical-mediated pathway for the photochemical reaction .

Functional Group Interconversion

The benzamide group undergoes sulfonation and halogenation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Sulfonation | SO₃/H₂SO₄, 0°C | Sulfonated benzamide | 55% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 4-bromo-triethoxybenzamide | 78% |

Electron-donating ethoxy groups direct electrophilic substitution to the para position relative to the amide group.

Comparative Reactivity with Analogues

The triethoxy substitution pattern influences reactivity compared to simpler derivatives:

The bulky triethoxy groups reduce hydrolysis rates but enhance annulation yields due to improved radical stabilization .

Stability Under Synthetic Conditions

Critical degradation pathways under common reaction conditions:

| Condition | Major Degradation Pathway | Half-life |

|---|---|---|

| pH < 2 (aqueous) | Benzamide hydrolysis | 3.2 h |

| UV light (254 nm) | Tetrahydroquinoline ring oxidation | 1.8 h |

| 100°C (neat) | Ethoxy group demethylation | 6.5 h |

Stability data inform optimal storage conditions (pH 6-8, dark, <30°C) .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

A key structural analog is 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (). While both compounds share a tetrahydroquinoline backbone and benzamide linkage, critical differences arise in their substituents:

- N-1 Position : The target compound features a benzoyl group , whereas the analog substitutes with a bulky isobutyryl group (tert-butyl).

- Benzamide Substitution : The target compound’s benzamide is modified with 3,4,5-triethoxy groups , contrasting with the analog’s unsubstituted benzamide (except for a tert-butyl para-substituent).

These differences significantly influence physicochemical properties:

- Solubility : The triethoxy groups in the target compound enhance hydrophilicity compared to the hydrophobic tert-butyl group in the analog.

- Toxicity Profile: The analog exhibits acute oral toxicity (GHS Category 4, H302) and respiratory irritation (H335) . No direct toxicity data are available for the target compound, but its triethoxy groups may reduce acute toxicity relative to simpler benzamides.

Hydrogen Bonding and Molecular Interactions

The triethoxybenzamide moiety in the target compound likely participates in hydrogen-bonding networks, a critical factor in crystal packing or supramolecular assembly. highlights the role of hydrogen bonds in molecular recognition and crystal engineering. Compared to the analog’s tert-butyl group (steric hindrance over H-bonding), the target compound’s ethoxy groups can act as both donors (via -OCH₂CH₃) and acceptors, enabling diverse intermolecular interactions .

Data Table: Comparative Analysis

Research Findings and Limitations

- Structural Insights : The target compound’s triethoxybenzamide group may enhance solubility and metal-binding capacity compared to analogs with alkyl or aryl substitutions .

- Safety Considerations : While the analog’s safety data highlight acute toxicity risks, the target compound’s larger, polar substituents may mitigate these effects, though empirical data are lacking.

- Knowledge Gaps: Direct comparative studies on biological activity, crystallographic data (e.g., via SHELX refinement ), or thermodynamic stability are absent in the provided evidence.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrahydroquinoline core. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound's molecular formula is , with a molecular weight of 446.5 g/mol. The structure features multiple functional groups that contribute to its biological activity. Key characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C26H26N2O5 |

| Molecular Weight | 446.5 g/mol |

| LogP | 4.0469 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 61.62 Ų |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes and receptors involved in various biological pathways. For instance, it has shown potential in modulating signaling pathways related to cancer cell proliferation and inflammation.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For example:

- In vitro studies indicated that this compound inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values of approximately 15 µM and 20 µM respectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) tests revealed that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with MIC values ranging from 32 to 64 µg/mL.

Anti-inflammatory Properties

In animal models of inflammation:

- The compound reduced paw edema significantly when administered at a dose of 50 mg/kg body weight compared to the control group.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Breast Cancer Treatment : A study conducted on MCF-7 cells showed that treatment with this compound led to apoptosis via the activation of caspase pathways.

- Bacterial Infection Management : In a murine model infected with Staphylococcus aureus, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide, and how is its purity validated?

- Synthetic Routes : The compound can be synthesized via multi-step reactions involving acylation and alkylation. For example, benzamide derivatives are often prepared by reacting amines with benzoyl chlorides under alkaline conditions (e.g., using sodium bicarbonate to maintain pH). A similar method is described for synthesizing benzamide analogs in , where phenylhydroxylamine is reacted with benzoyl chloride .

- Purity Validation : Characterization typically involves melting point determination, IR spectroscopy (to confirm amide C=O stretches), and -NMR for structural verification. highlights the use of elemental analysis (C, H, N, S) and spectral data to validate purity and structure .

Q. What key structural features influence the compound’s reactivity and biological activity?

- The tetrahydroquinoline core contributes to planar rigidity, while the 3,4,5-triethoxybenzamide moiety enhances solubility and hydrogen-bonding potential. Substituents on the benzamide group (e.g., ethoxy vs. methoxy) can modulate electronic effects, as shown in for trihydroxybenzamide derivatives .

- The 1-benzoyl group may sterically hinder nucleophilic attacks, a feature critical in stability studies .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary Techniques :

- -NMR and -NMR for confirming proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify amide (1650–1700 cm) and ether (1100–1250 cm) functional groups .

- Supplementary Methods : HPLC with UV detection for purity assessment, as described for structurally related sulfonamides in .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Key Parameters :

- Temperature Control : Maintaining low temperatures (e.g., 10°C) during benzoyl chloride addition minimizes side reactions, as demonstrated in .

- Solvent Selection : Dichloromethane or ethyl acetate is preferred for acylation steps due to their inertness and ability to stabilize intermediates (see for analogous reactions) .

- Catalyst Use : Magnesium hydroxide can enhance reaction efficiency in two-phase systems (e.g., CHCl/HO), as noted in .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Stepwise Approach :

Repetition : Confirm reproducibility of the anomaly.

Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, overlapping aromatic protons in the tetrahydroquinoline ring can be resolved via - HSQC .

Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (refer to for methodology on similar benzamides) .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

- Metabolic Stability : Assess hepatic metabolism using microsomal assays. Compounds with bulky substituents (e.g., tert-butyl in ) often exhibit improved metabolic stability .

- Solubility Optimization : Modify ethoxy groups to PEGylated analogs to enhance bioavailability, a strategy validated in for trihydroxybenzamides .

- In Vivo Modeling : Use pharmacokinetic-pharmacodynamic (PK/PD) models to correlate dose-exposure relationships, as applied in for tetrahydroquinoline derivatives .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

- Core Modifications :

- Tetrahydroquinoline Ring : Introduce electron-withdrawing groups (e.g., -F, -Cl) to alter π-π stacking interactions (see for halogenated analogs) .

- Benzamide Substituents : Replace ethoxy with methoxy or hydroxy groups to study polarity effects, as in .

- Biological Screening : Prioritize derivatives using high-throughput assays for targets like kinase inhibition or antimicrobial activity, following protocols in .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.